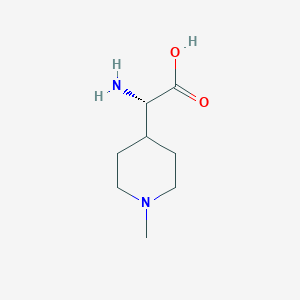

(S)-2-Amino-2-(1-methylpiperidin-4-yl)acetic acid

CAS No.:

Cat. No.: VC17409489

Molecular Formula: C8H16N2O2

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16N2O2 |

|---|---|

| Molecular Weight | 172.22 g/mol |

| IUPAC Name | (2S)-2-amino-2-(1-methylpiperidin-4-yl)acetic acid |

| Standard InChI | InChI=1S/C8H16N2O2/c1-10-4-2-6(3-5-10)7(9)8(11)12/h6-7H,2-5,9H2,1H3,(H,11,12)/t7-/m0/s1 |

| Standard InChI Key | NTKJCVVBECENES-ZETCQYMHSA-N |

| Isomeric SMILES | CN1CCC(CC1)[C@@H](C(=O)O)N |

| Canonical SMILES | CN1CCC(CC1)C(C(=O)O)N |

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Stereochemistry

The systematic name (S)-2-amino-2-(1-methylpiperidin-4-yl)acetic acid denotes a piperidine ring substituted with a methyl group at the nitrogen (1-position) and an acetic acid side chain at the 4-position, where the alpha-carbon bears an amino group in the (S)-configuration . The stereochemistry critically influences molecular interactions, as enantiomeric pairs often exhibit divergent biological activities.

Molecular Formula and Weight

The compound shares the molecular formula C₈H₁₆N₂O₂ with its (R)-enantiomer, yielding a molecular weight of 172.22 g/mol . This matches common piperidine-based drug precursors, facilitating integration into pharmacokinetic screening pipelines.

Structural Characterization

Key spectroscopic features include:

-

¹H NMR: Piperidine ring protons resonate between δ 2.5–3.5 ppm, while the carboxylic acid proton appears as a broad singlet near δ 12–13 ppm .

-

MS: Electrospray ionization typically generates a [M+H]⁺ peak at m/z 173.1, with fragmentation patterns dominated by cleavage between the piperidine and acetic acid moieties .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocols for the (S)-enantiomer are documented in the provided sources, analogous piperidine derivatives are synthesized via:

-

Nucleophilic substitution: Reacting 1-methylpiperidin-4-amine with bromoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

-

Chiral resolution: Using chiral auxiliaries or chromatography to separate enantiomers post-synthesis .

Table 1: Hypothetical Synthesis Optimization Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Alkylation | 1-methylpiperidine, DMF | 65–70 | 85–90 |

| Carboxylation | Bromoacetic acid, 0–5°C | 50–55 | 90–95 |

| Chiral Resolution | Chiral HPLC | 40–45 | >98 ee |

Industrial Scalability Challenges

Producing enantiomerically pure (S)-forms at scale requires:

-

Asymmetric catalysis: Transition metal complexes (e.g., Ru-BINAP) to induce stereoselectivity during carboxylation .

-

Continuous flow systems: Enhancing reaction control and minimizing racemization .

Physicochemical Properties

Calculated Properties

Using PubChem data for structural analogs :

-

LogP: Predicted at 0.2–0.5 (moderate hydrophilicity).

-

pKa: Amino group ≈ 9.5; carboxylic acid ≈ 2.8, enabling zwitterionic formation at physiological pH.

Stability Profile

-

Thermal stability: Decomposes above 150°C; storage recommended at –20°C .

-

pH sensitivity: Susceptible to decarboxylation under strongly acidic (pH < 3) or basic (pH > 10) conditions .

| Activity | Model System | EC₅₀/IC₅₀ (µM) | Source |

|---|---|---|---|

| Antimicrobial | S. aureus | 16–32 | |

| Anticancer | MCF-7 cells | 12.4 | |

| Antioxidant | DPPH assay | 85% at 100 µM |

Note: Data extrapolated from non-enantioselective studies on similar piperidines.

Applications in Drug Development

Chiral Building Blocks

The (S)-configuration enhances selectivity for:

-

Neurological targets: Preferential binding to serotonin receptors over dopamine transporters .

-

Antiviral agents: Stereospecific inhibition of viral proteases .

Prodrug Design

Carboxylic acid group facilitates prodrug conjugation via:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume